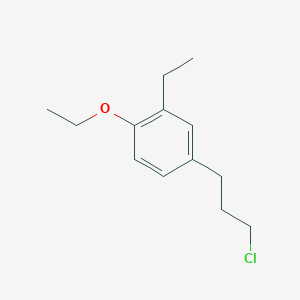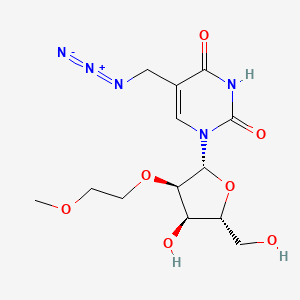
5-(Azidomethyl)-2'-o-(2-methoxyethyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of uridine, a nucleoside that plays a crucial role in the structure of RNA. The azidomethyl and methoxyethyl groups attached to the uridine molecule confer distinct chemical and biological properties, making it a valuable tool in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine typically involves multiple steps, starting from uridine. The process generally includes the protection of hydroxyl groups, selective functionalization at the 5-position of the uridine ring, and subsequent deprotection. Common reagents used in these reactions include azidomethylating agents and methoxyethylating agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques such as chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, forming triazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide and methoxyethyl chloride are commonly used.
Reduction Reactions: Reducing agents like triphenylphosphine or hydrogen in the presence of a palladium catalyst.
Click Chemistry: Copper(I) catalysts are typically employed to facilitate the reaction between the azido group and alkynes.
Major Products Formed
Substitution Reactions: Various substituted uridine derivatives.
Reduction Reactions: Aminomethyl-uridine derivatives.
Click Chemistry: Triazole-linked uridine derivatives.
科学的研究の応用
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Medicine: Potential use in the development of antiviral and anticancer therapies due to its ability to modify RNA.
Industry: Utilized in the production of modified nucleic acids for various biotechnological applications.
作用機序
The mechanism by which 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine exerts its effects is primarily through its incorporation into RNA. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of RNA molecules. This enables researchers to study RNA dynamics, interactions, and functions in a highly specific manner. The methoxyethyl group enhances the compound’s stability and solubility, facilitating its use in various experimental conditions.
類似化合物との比較
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of various chemicals.
Ethyl methanesulfonate: A chemical mutagen used in genetic research.
Uniqueness
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine is unique due to its dual functional groups (azidomethyl and methoxyethyl), which provide distinct chemical reactivity and biological properties. Unlike simpler compounds like 2-methoxyethanol, this modified nucleoside can be specifically incorporated into RNA, enabling targeted studies and applications in molecular biology and medicine.
特性
分子式 |
C13H19N5O7 |
|---|---|
分子量 |
357.32 g/mol |
IUPAC名 |
5-(azidomethyl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N5O7/c1-23-2-3-24-10-9(20)8(6-19)25-12(10)18-5-7(4-15-17-14)11(21)16-13(18)22/h5,8-10,12,19-20H,2-4,6H2,1H3,(H,16,21,22)/t8-,9-,10-,12-/m1/s1 |
InChIキー |
QMXGFTMABVXOMP-DNRKLUKYSA-N |
異性体SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O |
正規SMILES |
COCCOC1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


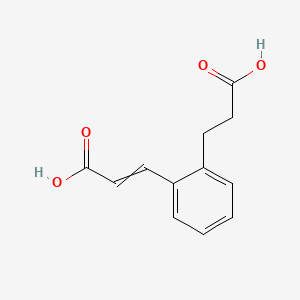

![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
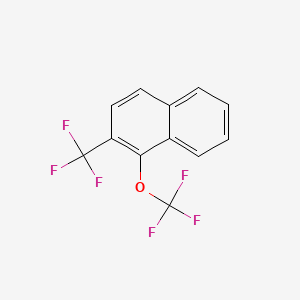
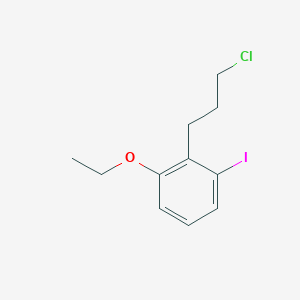
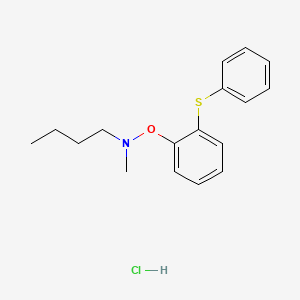

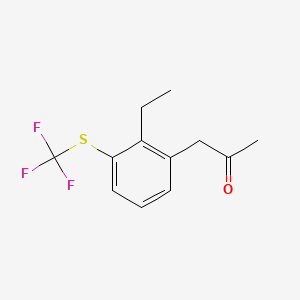
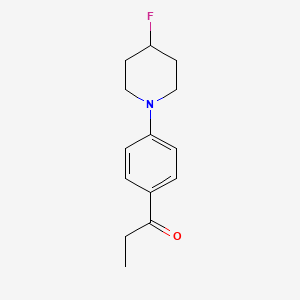
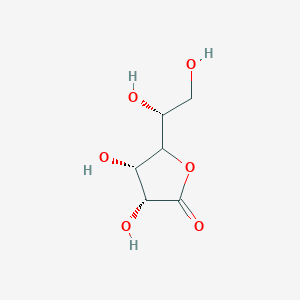
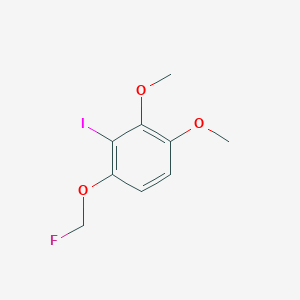
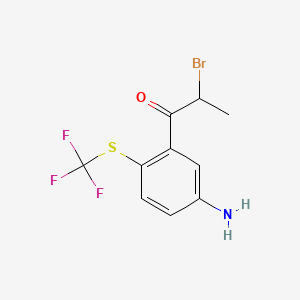
![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)
